tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and a tert-butyl ester group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including:
Formation of the Pyrazole Ring: The starting material is reacted with appropriate reagents to introduce the pyrazole ring.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions to form the final product.
The total yield of the synthesis process can vary, but one reported method achieved a yield of approximately 49.9% .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will depend on the desired transformation.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
tert-butyl 4-{2-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine and pyrazole derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine and pyrazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
IUPAC Name |
tert-butyl 4-[2-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O3/c1-21(2,3)28-20(27)24-10-7-16(8-11-24)12-19(26)25-9-5-6-17(15-25)18-13-22-23(4)14-18/h13-14,16-17H,5-12,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPGNFMOIPCYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCCC(C2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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